molecular formula C16H19N3OS B4987824 4-(4-methoxyphenyl)-4,6,7,8-tetrahydro-1H-5,8-ethanopyrido[3,2-d]pyrimidine-2(3H)-thione

4-(4-methoxyphenyl)-4,6,7,8-tetrahydro-1H-5,8-ethanopyrido[3,2-d]pyrimidine-2(3H)-thione

Cat. No.: B4987824
M. Wt: 301.4 g/mol
InChI Key: XXELOQLZKYLESI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methoxyphenyl)-4,6,7,8-tetrahydro-1H-5,8-ethanopyrido[3,2-d]pyrimidine-2(3H)-thione is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a tetrahydro-ethanopyrido-pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-4,6,7,8-tetrahydro-1H-5,8-ethanopyrido[3,2-d]pyrimidine-2(3H)-thione typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials, such as 4-methoxybenzaldehyde and a pyrimidine derivative, under specific reaction conditions. The reaction mixture is often refluxed in a suitable solvent, followed by cyclization and thiolation steps to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistency and efficiency .

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-4,6,7,8-tetrahydro-1H-5,8-ethanopyrido[3,2-d]pyrimidine-2(3H)-thione involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

3-(4-methoxyphenyl)-1,4,6-triazatricyclo[6.2.2.02,7]dodec-2(7)-ene-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-20-12-4-2-10(3-5-12)13-15-14(18-16(21)17-13)11-6-8-19(15)9-7-11/h2-5,11,13H,6-9H2,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXELOQLZKYLESI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(C4CCN3CC4)NC(=S)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661319
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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